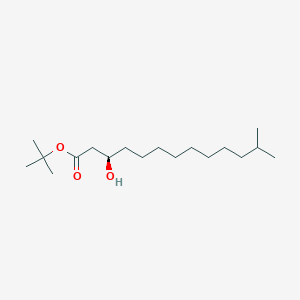
tert-butyl (3R)-3-hydroxy-12-methyltridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable component in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl (3R)-3-hydroxy-12-methyltridecanoate, can be achieved through several methods. One common approach involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires heating and can be carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactors has been shown to be a more efficient and environmentally friendly method .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an alcohol.
Substitution: The major products depend on the substituent introduced.
Applications De Recherche Scientifique
tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-hydroxy-12-methyltridecanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl acetate
- tert-Butyl alcohol
- tert-Butyl hydroperoxide
Uniqueness
tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate is unique due to its specific structure, which combines a tert-butyl group with a long-chain hydroxy ester. This combination imparts unique properties, such as increased stability and specific reactivity patterns, making it valuable in various applications .
Propriétés
Numéro CAS |
192822-91-6 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-hydroxy-12-methyltridecanoate |
InChI |
InChI=1S/C18H36O3/c1-15(2)12-10-8-6-7-9-11-13-16(19)14-17(20)21-18(3,4)5/h15-16,19H,6-14H2,1-5H3/t16-/m1/s1 |
Clé InChI |
OIUFGCMHLPATJL-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)CCCCCCCC[C@H](CC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)CCCCCCCCC(CC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


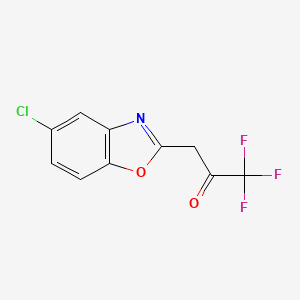
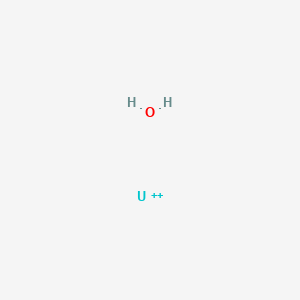
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
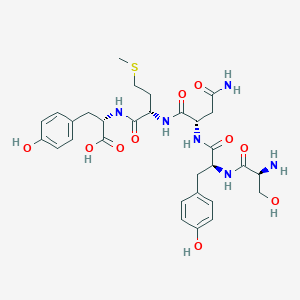
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
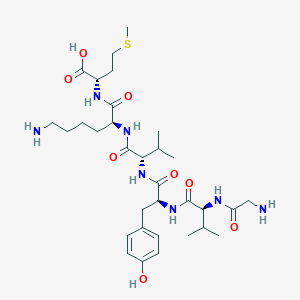

![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)
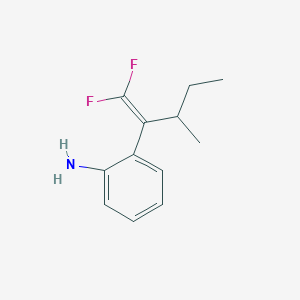
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
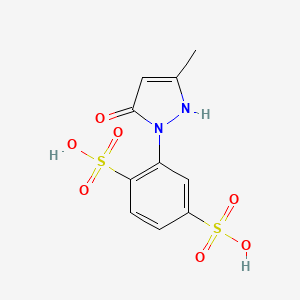
![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
